molecular formula C3H3BrN2O B14682913 3-Bromo-1-diazonioprop-1-en-2-olate CAS No. 39755-31-2

3-Bromo-1-diazonioprop-1-en-2-olate

Cat. No.: B14682913
CAS No.: 39755-31-2
M. Wt: 162.97 g/mol
InChI Key: ILTXQSNNYWPJCZ-UHFFFAOYSA-N
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Description

3-Bromo-1-diazonioprop-1-en-2-olate is a chemical compound with the molecular formula C3H3BrN2O It is a type of diazonium compound, which is known for its reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-diazonioprop-1-en-2-olate typically involves the diazotization of 3-bromo-1-propyn-2-ol. The reaction is carried out under acidic conditions, where sodium nitrite (NaNO2) is used as the diazotizing agent. The reaction proceeds as follows:

  • Dissolve 3-bromo-1-propyn-2-ol in an aqueous acidic solution.
  • Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture until the diazonium salt precipitates out.
  • Filter and purify the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Products include 3-bromo-1-propyn-2-ol derivatives with different substituents.

    Coupling Reactions: Azo dyes with various colors and properties.

    Reduction Reactions: 3-bromo-1-propyn-2-amine.

Scientific Research Applications

3-Bromo-1-diazonioprop-1-en-2-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-propyn-2-ol: A precursor in the synthesis of 3-Bromo-1-diazonioprop-1-en-2-olate.

    3-Bromo-1-propyne: Another brominated compound with similar reactivity.

    3-Bromo-1,2-propanediol: A related compound with different functional groups.

Uniqueness

This compound is unique due to its diazonium group, which imparts distinct reactivity and versatility in organic synthesis. This makes it valuable for various chemical transformations and applications that are not possible with similar compounds lacking the diazonium functionality.

Properties

CAS No.

39755-31-2

Molecular Formula

C3H3BrN2O

Molecular Weight

162.97 g/mol

IUPAC Name

1-bromo-3-diazopropan-2-one

InChI

InChI=1S/C3H3BrN2O/c4-1-3(7)2-6-5/h2H,1H2

InChI Key

ILTXQSNNYWPJCZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=[N+]=[N-])Br

Origin of Product

United States

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